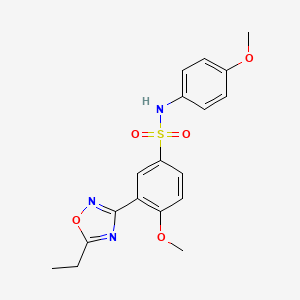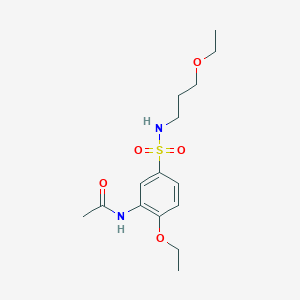
N-(2-ethoxy-5-(N-(3-ethoxypropyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(3-ethoxypropyl)sulfamoyl)phenyl)acetamide, commonly known as EPPA, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. EPPA has shown promise in various fields of research, including cancer treatment, neuroprotection, and inflammation inhibition.
Applications De Recherche Scientifique
EPPA has been studied for its potential applications in various fields of scientific research. In cancer treatment, EPPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, EPPA has been found to protect neurons from oxidative stress and inflammation-induced damage. In inflammation inhibition, EPPA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
Mécanisme D'action
The mechanism of action of EPPA involves its ability to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. EPPA binds to the active site of CA IX and inhibits its catalytic activity, leading to the inhibition of tumor growth. In neuroprotection, EPPA has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes, leading to the protection of neurons from oxidative stress and inflammation-induced damage.
Biochemical and Physiological Effects:
EPPA has been shown to have various biochemical and physiological effects in different experimental systems. In cancer cells, EPPA has been found to induce cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax and downregulating the expression of cyclin D1 and Bcl-2. In neurons, EPPA has been shown to increase the expression of antioxidant and anti-inflammatory genes, leading to the protection of neurons from oxidative stress and inflammation-induced damage. In inflammation inhibition, EPPA has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
EPPA has several advantages as a research tool, including its ability to inhibit the activity of CA IX, its neuroprotective and anti-inflammatory effects, and its potential applications in cancer treatment. However, EPPA also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on EPPA. One direction is to explore the potential applications of EPPA in combination with other anticancer drugs for the treatment of cancer. Another direction is to investigate the effects of EPPA on other types of cancer cells and to determine its mechanism of action in these cells. Additionally, further studies are needed to elucidate the neuroprotective and anti-inflammatory effects of EPPA in different experimental systems and to determine its potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of EPPA involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-ethoxypropylamine in the presence of sodium hydride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(3-ethoxypropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-4-21-10-6-9-16-23(19,20)13-7-8-15(22-5-2)14(11-13)17-12(3)18/h7-8,11,16H,4-6,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKXVNDAHKWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
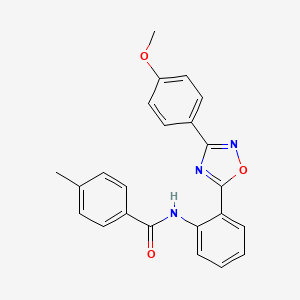


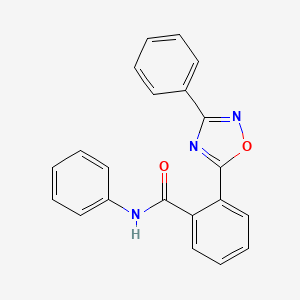
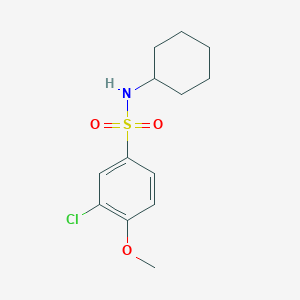
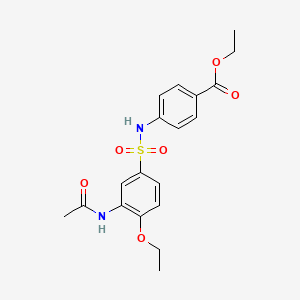
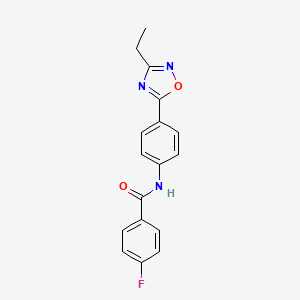
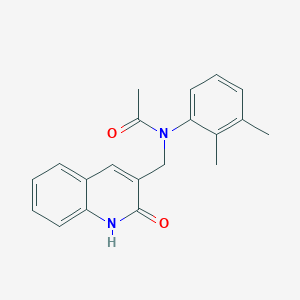
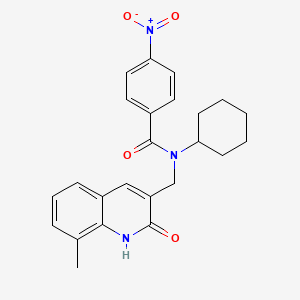
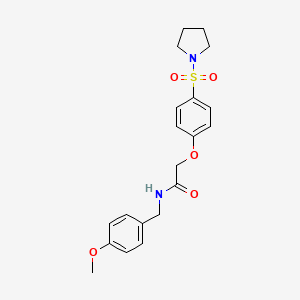

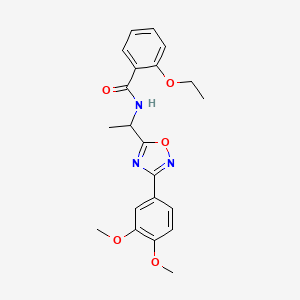
![4-[[2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7707719.png)
